molecular formula C23H14ClNO3 B14087319 2-(4-Chlorophenyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4-Chlorophenyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14087319
M. Wt: 387.8 g/mol
InChI Key: IPBXEFSRQGRRNT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyrrole ring, and substituted with phenyl and chlorophenyl groups. The presence of these functional groups and the fused ring system endows the compound with interesting chemical and biological properties.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.

    Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, which are of interest for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives and related compounds, such as:

Properties

Molecular Formula

C23H14ClNO3

Molecular Weight

387.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14ClNO3/c24-15-10-12-16(13-11-15)25-20(14-6-2-1-3-7-14)19-21(26)17-8-4-5-9-18(17)28-22(19)23(25)27/h1-13,20H

InChI Key

IPBXEFSRQGRRNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=C(C=C4)Cl)OC5=CC=CC=C5C3=O

Origin of Product

United States

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